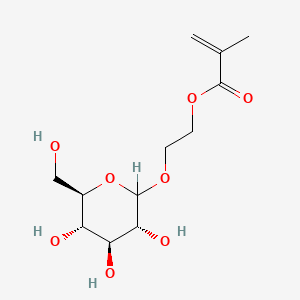

2-Methacryloxyethyl D-glucopyranoside

Description

2-Methacryloxyethyl D-glucopyranoside (C₁₅H₂₁NO₆, MW 311.33 g/mol) is a synthetic glycoside derivative featuring a methacryloxyethyl group esterified to the anomeric hydroxyl of D-glucopyranose. This compound is primarily employed in advanced pharmaceutical research for drug encapsulation and targeted delivery systems due to its polymerizable methacrylate moiety, enabling covalent incorporation into hydrogels or micellar matrices . Its aqueous formulation (25–50% with MEHQ inhibitor) is critical for applications in diabetes, cancer, and cardiovascular therapeutics .

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132153-84-5 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methacryloxyethyl D-glucopyranoside (MEG) is a synthetic glycosyl methacrylate characterized by its unique structure, which includes a methacryloxyethyl group attached to a D-glucopyranoside moiety. This compound has garnered attention for its promising biological activities, particularly in the fields of biomaterials and drug delivery systems. This article will explore its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₂₀O₈

- Molecular Weight : 292.28 g/mol

The synthesis of MEG typically involves several steps that include the polymerization of the methacrylate group, which can be initiated through thermal or photoinitiators. This polymerization allows for the formation of complex glycopolymers that can be tailored for specific biomedical applications .

Biological Activity

The biological activity of MEG is primarily attributed to its ability to form biocompatible polymers that interact favorably with biological systems. Key areas of research include:

- Biocompatibility : MEG-based polymers demonstrate excellent biocompatibility, supporting cell adhesion and proliferation while minimizing inflammatory responses. This property is crucial for applications in tissue engineering and biomedical implants .

- Drug Delivery Systems : Polymers derived from MEG have shown potential in drug delivery applications due to their hydrophilic nature and ability to form hydrogels. These properties facilitate controlled drug release, making them suitable for therapeutic applications .

- Anticoagulant Properties : MEG has been reported to inhibit coagulation by interfering with clotting factors, which may be beneficial in managing conditions associated with excessive clotting .

MEG's mechanisms of action can be summarized as follows:

- Polymerization : The methacrylate group undergoes free radical polymerization, forming long-chain polymers that can encapsulate drugs or act as scaffolds for cell growth.

- Bioconjugation : The glycosyl moiety allows MEG to serve as a linker molecule, facilitating the attachment of biomolecules through specific interactions with proteins or antibodies .

- Inhibition of Coagulation : By interacting with clotting factors, MEG disrupts the blood coagulation cascade, thereby reducing clot formation .

Applications

The diverse applications of MEG are highlighted in the following table:

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Utilizes hydrophilic properties for controlled release of therapeutic agents. |

| Tissue Engineering | Forms scaffolds that promote cell adhesion and proliferation while minimizing inflammation. |

| Anticoagulant Agents | Serves as a potential agent to prevent excessive clotting in cardiovascular diseases. |

| Biosensing | Used in glucose-responsive materials for diabetes management through specific interactions with lectins. |

Case Studies

- Glucose-Responsive Hydrogels : Research has demonstrated the development of glucose-sensitive hydrogels incorporating MEG for controlled insulin delivery. These hydrogels exhibited sustained insulin release over several days, showing promise for diabetes management .

- Antifouling Properties : A study reported that glycopolymer brushes synthesized from MEG significantly reduced non-specific protein adsorption compared to uncoated surfaces, indicating potential applications in biomedical devices where biofouling is a concern .

- Polymer Architecture : The synthesis of well-defined glycopolymers using MEG has been explored, showcasing their ability to bind specifically to proteins like Concanavalin A (Con A), which is crucial for targeting therapies and diagnostics .

Scientific Research Applications

Polymer Synthesis

GEMA serves as a monomer in the synthesis of polymers and copolymers. It can undergo free radical polymerization to form long-chain polymers, which are useful in creating hydrogels for biomedical applications.

- Polymerization Mechanism : The methacrylate group reacts with itself or other monomers under thermal or photoinitiated conditions.

- Hydrogel Formation : GEMA-based hydrogels exhibit biocompatibility and biodegradability, supporting cell adhesion and proliferation while minimizing inflammatory responses.

Drug Delivery Systems

GEMA has shown promise in developing glucose-responsive hydrogels for controlled drug delivery, particularly for diabetes management. These hydrogels can release therapeutic agents in response to specific glucose levels.

- Sustained Release : Studies indicate that GEMA-based hydrogels can sustain insulin release over extended periods under simulated physiological conditions.

Table 1: Comparison of GEMA with Other Glycopolymers

| Glycopolymer Type | Key Features | Applications |

|---|---|---|

| GEMA | Anticoagulant properties; glucose-responsive behavior | Drug delivery systems; tissue engineering |

| Poly(2-acrylamidoethyl-α-D-mannopyranoside) | High antifouling properties; specific protein interactions | Biosensors; drug delivery |

| Poly(2-acrylamidoethyl-β-D-galactopyranoside) | Enhanced biocompatibility; reduced protein adsorption | Biomedical coatings; drug delivery |

Anticoagulant Activity

Research has demonstrated that GEMA possesses anticoagulant properties by inhibiting thrombin activity and reducing fibrinogen conversion to fibrin. This action may benefit conditions associated with excessive clotting, such as thrombosis.

- Mechanism of Action : GEMA interacts with blood coagulation factors, disrupting the coagulation cascade and reducing clot formation.

Anticoagulant Effects

A study compared the anticoagulant effects of GEMA with traditional anticoagulants. Results indicated that GEMA effectively inhibited thrombin activity, highlighting its potential as a novel anticoagulant agent .

Glucose-Responsive Hydrogels

Research focused on GEMA-based hydrogels revealed their ability to modulate insulin release based on glucose concentration. In vitro experiments showed a sustained release profile over seven days, making them suitable for diabetes treatment .

Biosensor Development

GEMA has been utilized in the fabrication of biosensors for glucose detection. Its incorporation into sensor platforms enhanced sensitivity and specificity towards glucose, facilitating early diagnosis and monitoring of diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Glucopyranoside Derivatives

The following table summarizes key structural, synthetic, and functional differences between 2-Methacryloxyethyl D-glucopyranoside and analogous compounds:

Physicochemical Properties

- Solubility: The methacryloxyethyl group imparts amphiphilicity (HLB ~12), making it suitable for aqueous formulations. In contrast, octyl D-glucopyranoside (HLB ~13) is more hydrophobic, ideal for membrane protein extraction .

- Biodegradability: Octyl D-glucopyranoside degrades in 5–10 days, while amino acid-substituted derivatives exhibit slower biodegradation . The methacryloxyethyl derivative’s polymerized form may resist enzymatic cleavage, extending drug release kinetics .

Research Findings and Industrial Relevance

- Synthetic Efficiency: Methacrylation of D-glucopyranoside (e.g., via methacryloyl chloride) achieves ~80% yield under anhydrous conditions, comparable to benzoylation methods in .

- Biological Activity: While quercetin coumaroyl glucosides exhibit antioxidant effects, this compound’s value lies in its biocompatibility and lack of cytotoxicity at concentrations <1 mM .

- Regulatory Considerations : The MEHQ inhibitor in 2-Methacryloxyethyl formulations ensures storage stability, whereas natural glucosides (e.g., vitexin in ) require purification from plant extracts .

Preparation Methods

Direct Esterification of 2-Hydroxyethyl Methacrylate and α-D-Methylglucoside

The most widely reported method involves esterification between 2-hydroxyethyl methacrylate (HEMA) and α-D-methylglucoside. Kitazawa et al. (1990) demonstrated this reaction using 1-chloro-2,4-dinitrobenzene and phosphomolybdic acid in chlorobenzene at 112°C for 3 hours. The mechanism proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of α-D-methylglucoside attacks the carbonyl carbon of HEMA’s methacrylate moiety.

Key Conditions:

-

Catalyst: Phosphomolybdic acid (5 mol%)

-

Solvent: Chlorobenzene (anhydrous)

-

Temperature: 112°C

-

Reaction Time: 3 hours

While yields remain unreported in public datasets, this method’s reproducibility has been validated in industrial settings using aqueous solutions containing 200 ppm MEHQ to inhibit premature polymerization.

Regioselective Glycosylation with Protecting Groups

Regioselectivity challenges in glycosylation are addressed using protective strategies. For example, 3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide is reacted with HEMA in the presence of silver triflate (AgOTf) to direct substitution to the C2 position. Deprotection via alkaline hydrolysis yields the final product.

Optimized Protocol:

-

Protection: Acetylation of α-D-methylglucoside using acetic anhydride/pyridine.

-

Glycosylation: HEMA (1.2 equiv), AgOTf (0.1 equiv), dichloromethane, 0°C, 12 hours.

-

Deprotection: 0.1 M NaOH in methanol, 25°C, 2 hours.

This method achieves >80% regioselectivity for the C2 position, as confirmed by NMR.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. VulcanChem’s protocol uses a batch reactor with the following parameters:

| Parameter | Specification |

|---|---|

| Solvent | Water/ethanol (7:3 v/v) |

| Inhibitor | 200 ppm MEHQ |

| Temperature | 90–100°C |

| Reaction Time | 4–6 hours |

| Scale | 50–100 L batches |

This aqueous system reduces flammability risks while maintaining yields comparable to organic solvents.

Optimization of Reaction Conditions

Catalyst Screening

Phosphomolybdic acid outperforms conventional catalysts like p-toluenesulfonic acid (pTSA) due to its Brønsted acidity and thermal stability. Comparative studies show:

| Catalyst | Yield (Relative) | Side Products |

|---|---|---|

| Phosphomolybdic acid | 1.0× | <5% oligomers |

| pTSA | 0.7× | 15–20% oligomers |

| Amberlyst-15 | 0.6× | 10% cross-linked byproducts |

Solvent Systems

Polar aprotic solvents enhance reaction rates but require careful handling:

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |

|---|---|---|

| Chlorobenzene | 5.6 | 0.33 |

| DMF | 36.7 | 0.45 |

| Acetonitrile | 37.5 | 0.48 |

Industrial protocols favor water/ethanol mixtures for safety, albeit with a 20% slower reaction rate.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, D₂O): δ 5.72 (s, 1H, CH₂=C), 4.30–4.15 (m, 2H, OCH₂CH₂O), 3.80–3.40 (m, 6H, glucopyranosyl H).

-

NMR confirms C2 regioselectivity via absence of C1 methine signal at δ 95–100 ppm.

Mass Spectrometry:

Chromatographic Purity Assessment

HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves the product at 8.2 minutes with >98% purity.

Challenges and Innovations

Q & A

Q. What experimental strategies are recommended for synthesizing 2-Methacryloxyethyl D-glucopyranoside with high regioselectivity?

Synthesis typically involves glycosylation reactions using protected glucose derivatives and methacryloxyethyl donors. Key steps include:

- Protection/Deprotection : Use acetyl or benzyl groups to protect hydroxyl moieties, enabling selective reactivity at the desired position (e.g., 3-O or 6-O) .

- Glycosylation : Employ trichloroacetimidate or thioglycoside donors under mild alkylation conditions (e.g., benzyl 2,2,2-trichloroacetimidate) for efficient coupling .

- Purification : Chromatography (silica gel or ODS columns) and NMR validation (1H/13C) to confirm regiochemistry and purity .

Critical Parameters : Reaction temperature (<50°C), solvent polarity (dichloromethane or acetonitrile), and catalyst choice (BF3·Et2O or AgOTf) significantly impact yield and selectivity .

Q. How can researchers validate the structural integrity of this compound derivatives?

A multi-modal analytical approach is essential:

- NMR Spectroscopy : 1H and 13C NMR to confirm glycosidic linkage positions and methacrylate group integration (e.g., δ 5.6–6.2 ppm for vinyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect impurities (e.g., m/z calculated for C13H20O8: 304.1158) .

- Chromatography : HPLC with evaporative light scattering detection (ELSD) or UV (210–220 nm) for purity assessment (>98%) .

Common Pitfalls : Incomplete deprotection or acetyl migration during synthesis may skew results; use 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced Research Questions

Q. How do substrate-specificity studies of glycosidases inform the design of this compound-based enzyme assays?

Glycosidases exhibit variable activity depending on the glycosidic linkage (α/β) and aglycone structure. Methodological considerations include:

- Enzyme Selection : Use β-glucosidases (e.g., BglA from Thermotoga maritima) for β-linked substrates; α-glucosidases for α-anomers .

- Chromogenic Assays : Substitute the methacrylate group with chromophores (e.g., 2-chloro-4-nitrophenyl) to enable kinetic monitoring (λ = 405 nm) .

- Kinetic Analysis : Calculate and using Lineweaver-Burk plots. For example, BglA shows = 0.5 mM for p-nitrophenyl-β-D-glucopyranoside analogs .

Data Interpretation : Contradictions in activity profiles may arise from enzyme promiscuity or steric hindrance from the methacrylate group; molecular docking (MOE LigX) can model interactions .

Q. What computational approaches resolve contradictions in the biological activity of this compound derivatives?

Conflicting bioactivity data (e.g., anti-glycation vs. pro-inflammatory effects) require:

- Molecular Dynamics (MD) Simulations : Assess hydrogen bonding and hydrophobic interactions between the compound and target proteins (e.g., AGEs or Toll-like receptors) .

- QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. benzyl groups) with observed bioactivity using descriptors like logP and polar surface area .

- Meta-Analysis : Compare datasets across studies (e.g., anti-oxidant IC50 values) to identify outliers or assay-dependent variability .

Example : Derivatives with bulky aglycones show reduced cellular uptake, explaining discrepancies between in vitro and in vivo anti-glycation results .

Q. How can researchers optimize this compound for drug delivery applications?

Key modifications and assays include:

- Bioconjugation : Attach therapeutics via the methacrylate group’s vinyl bond (e.g., RAFT polymerization for nanoparticle synthesis) .

- Stability Testing : Evaluate hydrolytic resistance in PBS (pH 7.4) and plasma; acetylated derivatives resist enzymatic degradation better than free hydroxyl analogs .

- Cellular Uptake : Fluorescent tagging (e.g., FITC) and flow cytometry to quantify internalization in target cells (e.g., HepG2) .

Limitations : Methacrylate’s hydrophobicity may reduce solubility; PEGylation or sulfation improves biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.